2-[(5-Bromothiophen-2-yl)formamido]propanoic acid
Overview
Description
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . It is also known by its IUPAC name, N-[(5-bromo-2-thienyl)carbonyl]alanine . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid typically involves the reaction of 5-bromothiophene-2-carboxylic acid with alanine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorothiophen-2-yl)formamido]propanoic acid
- 2-[(5-Fluorothiophen-2-yl)formamido]propanoic acid
- 2-[(5-Iodothiophen-2-yl)formamido]propanoic acid
Uniqueness
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction properties. The bromine atom can participate in unique substitution reactions and form specific interactions with biological targets, making this compound particularly valuable in research .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFYFLYCTVRFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270970 | |
Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-88-7 | |
Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(5-bromothiophen-2-yl)formamido]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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